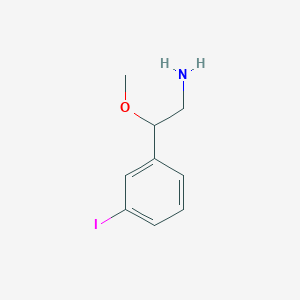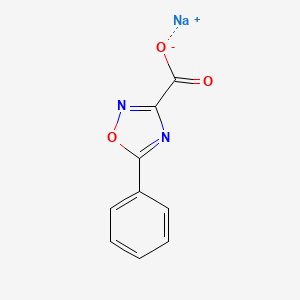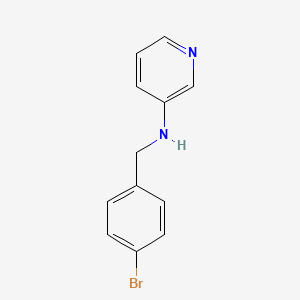
5-Chloro-4-fluoro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine substituents on the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-5-chloro-4-fluorophenol with carbonyl compounds such as aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation and other advanced techniques may be employed to accelerate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced derivatives.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, oxides, and reduced derivatives. These products can have enhanced biological activities and are often used in further chemical synthesis and drug development .
Scientific Research Applications
5-Chloro-4-fluoro-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions such as hydrogen bonds, π-π stacking, and π-cation interactions with biological molecules. These interactions can inhibit the activity of enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, thereby affecting various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-4-fluoro-1,2-benzoxazole include other benzoxazole derivatives such as:
- 5-Chloro-1,2-benzoxazole
- 4-Fluoro-1,2-benzoxazole
- 5-Bromo-4-fluoro-1,2-benzoxazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine substituents enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H |
InChI Key |
GOHVQRKZDUVKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1ON=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









amine](/img/structure/B13283123.png)



![4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13283132.png)


